6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine

EGFR tyrosine kinase Kinase inhibitor scaffold comparison Off-target profiling

6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine (CAS 1196154-98-9, molecular formula C₁₁H₈N₄O, MW 212.21 g/mol) is a heterocyclic small molecule belonging to the furo[2,3-d]pyrimidine class. Its core consists of a pyrimidine ring fused to a furan, substituted at the 6-position with a pyridin-4-yl group and bearing a free 4-amino group.

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
CAS No. 1196154-98-9
Cat. No. B12630387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine
CAS1196154-98-9
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC3=C(N=CN=C3O2)N
InChIInChI=1S/C11H8N4O/c12-10-8-5-9(7-1-3-13-4-2-7)16-11(8)15-6-14-10/h1-6H,(H2,12,14,15)
InChIKeyHBJCQFVHSOTNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine (CAS 1196154-98-9): Procurement-Relevant Scaffold Identity and Kinase-Targeted Design Rationale


6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine (CAS 1196154-98-9, molecular formula C₁₁H₈N₄O, MW 212.21 g/mol) is a heterocyclic small molecule belonging to the furo[2,3-d]pyrimidine class . Its core consists of a pyrimidine ring fused to a furan, substituted at the 6-position with a pyridin-4-yl group and bearing a free 4-amino group. This scaffold functions as a purine bioisostere, enabling it to engage the ATP-binding hinge region of protein kinases via hydrogen-bonding interactions mediated by the 4-amine and pyrimidine N3 [1]. The compound is primarily utilized as a research building block for the synthesis of kinase inhibitor libraries, with published applications spanning EGFR, GSK-3β, VEGFR2, and PI3K targets [2][3]. Its physicochemical profile—predicted LogP of 2.45, polar surface area of 77.83 Ų, and predicted pKa of 4.38 ± 0.40—places it within favorable drug-like property space for hit-to-lead optimization .

Scaffold for kinase inhibitor library synthesis
Furo[2,3-d]pyrimidine core serves as a research building block for assembling kinase-targeted compound collections.
Purine bioisostere for ATP-site engagement
Furan oxygen replaces purine N7, enabling hinge-region hydrogen bonding and supporting scaffold-hopping studies.
Reported lead-like property profile
Predicted LogP, polar surface area, and pKa place the scaffold within drug-like space for hit-to-lead optimization.

Why Furo[2,3-d]pyrimidin-4-amines Cannot Be Freely Interchanged: Scaffold- and Substituent-Level Differentiation of 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine


Generic substitution of 6-(pyridin-4-yl)furo[2,3-d]pyrimidin-4-amine with other furopyrimidine analogs or alternative kinase inhibitor scaffolds carries material risk of altered target engagement, potency shifts, and divergent off-target profiles. The furo[2,3-d]pyrimidine core is not functionally interchangeable with its thieno[2,3-d]pyrimidine or pyrrolo[2,3-d]pyrimidine congeners; direct comparative EGFR profiling has demonstrated that the furo scaffold yields a distinct off-target kinase signature compared to clinically used quinazoline-based agents such as Erlotinib [1]. Furthermore, within the 6-arylfuro[2,3-d]pyrimidin-4-amine series, the substitution pattern at the 6-position critically governs potency and selectivity: the meta-pyridyl (3-pyridyl) isomer has been documented to confer nanomolar GSK-3β inhibitory activity (IC₅₀ = 5 nM for certain 4-acylamino derivatives), while para-substituted phenyl analogs show substantially weaker inhibition [2]. The 4-pyridyl isomer (target compound) presents a distinct hydrogen-bonding geometry relative to the 3-pyridyl isomer, as the pyridine nitrogen is positioned para to the furopyrimidine core rather than meta, altering both the vector and electronic character of the heteroaryl interaction with kinase hinge residues. These positional isomer effects are not predictable by inspection and must be empirically validated; substituting either isomer for the other without confirmatory biochemical profiling introduces unquantified uncertainty into SAR campaigns [3].

Furo vs. thieno/pyrrolo core interchangeability
Furo[2,3-d]pyrimidine exhibits a distinct off-target kinase fingerprint compared to thieno- and pyrrolo-analogs; direct scaffold replacement may alter selectivity and requires empirical validation.
4-Pyridyl vs. 3-pyridyl positional isomer sensitivity
Pyridine nitrogen orientation (para vs. meta) modulates hinge-region geometry and expected kinase selectivity; substituting the isomers without biochemical profiling introduces unquantified SAR uncertainty.

6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine: Comparator-Anchored Quantitative Differentiation Evidence


Scaffold-Level EGFR Kinase Profiling: Furo[2,3-d]pyrimidine vs. Thieno- and Pyrrolo[2,3-d]pyrimidine Cores

In a systematic structure-activity relationship study comparing furo[2,3-d]pyrimidin-4-amines against the corresponding thieno- and pyrrolopyrimidine analogs, the furopyrimidine scaffold was concluded to be 'highly useful for development of new epidermal growth factor receptor antagonists' [1]. The study evaluated 29 chiral 6-aryl-furo[2,3-d]pyrimidin-4-amines and demonstrated that these compounds exhibit a different off-target kinase profile when compared head-to-head against Erlotinib in a panel of 50 kinases [1]. The most active furopyrimidine derivative identified (bearing (R)-1-phenylethylamine at C-4 and N¹,N¹-dimethyl-1,2-diamine at the para position of the 6-aryl moiety) was equipotent to Erlotinib in EGFR enzymatic assays and showed high activity toward Ba/F3 EGFR(L858R) reporter cells [1]. This scaffold-level differentiation establishes that the furo[2,3-d]pyrimidine core is not interchangeable with alternative fused pyrimidine systems for EGFR-targeted programs.

EGFR scaffold profiling
Head-to-head
Furo scaffold: equipotent to Erlotinib in EGFR enzymatic assay; distinct off-target kinase fingerprint vs. Erlotinib (50-kinase panel). Reported scaffold differentiation over thieno- and pyrrolo- analogs.
Enables access to orthogonal kinase selectivity space for EGFR-targeted programs.
In vitro EGFR and Ba/F3 EGFR(L858R) cellular assays; selectivity panel of 50 kinases.
EGFR tyrosine kinase Kinase inhibitor scaffold comparison Off-target profiling

Positional Isomer Selectivity Discrimination: 3-Pyridyl vs. 4-Pyridyl Substitution at the 6-Position of Furo[2,3-d]pyrimidine

Within the 4-acylamino-6-arylfuro[2,3-d]pyrimidine series, the meta-pyridyl (3-pyridyl) substitution at the 6-position has been identified as the optimal group for GSK-3β potency and selectivity [1]. Compound 9 (4-cyclopropylcarbonylamino, 6-(m-pyridyl)) exhibited a GSK-3β IC₅₀ of 5 nM, whereas the corresponding unsubstituted phenyl analog showed only 32 nM [2]. Notably, the para-substituted phenyl analogs (p-Cl, p-Me, p-F) consistently showed reduced GSK-3β inhibitory activity compared to both the unsubstituted phenyl and m-pyridyl derivatives, indicating that a para substituent is generally detrimental to potency in this binding mode [1]. While the 4-pyridyl isomer (target compound) was not directly profiled in this GSK-3β panel, the established SAR trajectory—where para substitution diminishes activity and meta pyridyl enhances it—predicts that the 4-pyridyl isomer would exhibit potency and selectivity intermediate between the unsubstituted phenyl (IC₅₀ ~32 nM) and the 3-pyridyl analog (IC₅₀ ~5 nM), with a distinct kinase selectivity fingerprint attributable to the altered hydrogen-bonding geometry of the para-pyridyl nitrogen [1][2]. This positional isomer effect is non-trivial: the pyridine nitrogen lone pair orientation governs hinge-region hydrogen bonding, and the 4-pyridyl vector presents different steric and electronic complementarity to the kinase ATP site compared to the 3-pyridyl vector.

Positional isomer GSK-3β SAR
Class-level
3-Pyridyl analog: GSK-3β IC₅₀ 5 nM; phenyl analog: 32 nM; para-substituted phenyl: >100 nM. 4-Pyridyl isomer selectivity not yet reported; predicted intermediate based on para-substitution trends.
Positional isomer context; 4-pyridyl hinge geometry may alter kinase selectivity relative to 3-pyridyl.
GSK-3β SPA assay, 2.5 μM ATP; class-level inference from para-substitution SAR.
GSK-3β inhibition Kinase selectivity Positional isomer SAR

Dual EGFR/PI3K Inhibitor Potential: Furo[2,3-d]pyrimidine Core as a Privileged Template for Polypharmacology

The furo[2,3-d]pyrimidine scaffold has been explicitly claimed as a core template for dual EGFR/PI3K small-molecule inhibitors in a University of Michigan patent (US 2019/0002460 A1) [1]. This patent discloses a broad series of furo-pyrimidin-amine structures, including 6-aryl-substituted variants with pyridin-3-yl linkers, designed to simultaneously inhibit both EGFR and PI3K proteins—a dual-target strategy intended to address resistance mechanisms that limit single-agent EGFR inhibitor efficacy [1]. The 6-(pyridin-4-yl)furo[2,3-d]pyrimidin-4-amine compound serves as a direct synthetic precursor for accessing this dual-inhibitor chemical space through further functionalization at the 4-amino position (acylation, alkylation, or arylation) and potential elaboration at the pyridine ring [1]. The patent's inclusion of furo[2,3-d]pyrimidine among a panel of alternative heterocyclic cores (thieno-, pyrrolo-, thiazolo-, oxazolo-, purine) that were all evaluated for dual EGFR/PI3K activity implies that the furo scaffold passed initial selectivity and potency filters required for advancement into the claimed composition of matter [1].

Dual EGFR/PI3K patent claim
Reported
Furo[2,3-d]pyrimidine core explicitly included in University of Michigan patent US 2019/0002460 A1 as a scaffold for dual EGFR/PI3K inhibitors.
Supports dual-target polypharmacology research direction.
Qualitative patent evidence; no IC₅₀ disclosed.
EGFR-PI3K dual inhibition Polypharmacology Kinase inhibitor design

Physicochemical Differentiation: Computed Drug-Likeness Parameters of 6-(Pyridin-4-yl) vs. 6-(Pyridin-3-yl) Furo[2,3-d]pyrimidin-4-amine Isomers

The 4-pyridyl and 3-pyridyl isomers of 6-(pyridyl)furo[2,3-d]pyrimidin-4-amine share identical molecular formula (C₁₁H₈N₄O) and molecular weight (212.21 g/mol), but differ in predicted physicochemical parameters that can influence formulation, solubility, and passive permeability . The 4-pyridyl isomer (CAS 1196154-98-9) has a computed polar surface area (PSA) of 77.83 Ų, a predicted LogP of 2.45, and a predicted pKa of 4.38 ± 0.40 . The 3-pyridyl isomer (CAS 744255-27-4) shares identical PSA and LogP values due to the same atom composition, but the predicted pKa may differ subtly because the pyridine nitrogen in the 4-position is in conjugation with the electron-withdrawing furopyrimidine core, whereas the 3-pyridyl nitrogen is meta and experiences different electronic environment . The predicted boiling point for the 3-pyridyl isomer is 450.7 ± 40.0 °C with a density of 1.381 ± 0.06 g/cm³ ; corresponding experimental data for the 4-pyridyl isomer are not yet reported but are expected to be closely comparable. The free 4-amino group (pKa ~4.38) provides a handle for salt formation or prodrug strategies that is conserved across both isomers, but the pyridyl nitrogen pKa difference between isomers may affect solubility-pH profiles and chromatographic retention behavior .

Physicochemical isomer comparison
Data to verify
4-Pyridyl isomer: predicted LogP 2.45, PSA 77.83 Ų, pKa 4.38. 3-Pyridyl isomer: same MW/LogP/PSA; boiling point 450.7°C (predicted). Experimental data for 4-pyridyl not reported; expected comparable.
Identical physicochemical parameters isolate pyridyl nitrogen as the sole SAR variable for matched-pair studies.
Computed values; experimental boiling point and density data to verify.
Physicochemical properties Drug-likeness Positional isomer comparison

BindingDB-Anchored Kinase Selectivity Baseline: 6-(Pyridin-3-yl)furo[2,3-d]pyrimidine Derivatives as Reference for Isomer-Specific Profiling

BindingDB entry BDBM8574 documents the kinase inhibition profile of N-[6-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-yl]cyclopropanecarboxamide, a 4-acylamino derivative of the 3-pyridyl isomer [1]. This compound exhibits an IC₅₀ of 5 nM against glycogen synthase kinase-3 beta (GSK-3β) and 447 nM against cyclin-dependent kinase 2 (CDK-2)/cyclin A2, yielding an 89-fold selectivity window between these two kinases [1]. This selectivity benchmark provides a quantitative reference point against which the 4-pyridyl isomer, upon analogous 4-amino derivatization, can be directly compared. Because GSK-3β and CDK-2 share significant structural homology in their ATP-binding sites, the ability to discriminate between them is a stringent test of kinase inhibitor selectivity, and the pyridyl nitrogen position (meta vs. para) is expected to modulate this selectivity through altered hinge-region hydrogen-bonding interactions [2]. The target compound, 6-(pyridin-4-yl)furo[2,3-d]pyrimidin-4-amine, carries a free 4-amino group that serves as the derivatization point for generating matched-pair analogs to the characterized 3-pyridyl series, enabling direct isomer-comparative selectivity profiling [2].

Kinase selectivity benchmark
Cross-study
3-Pyridyl derivative (BDBM8574): GSK-3β IC₅₀ = 5 nM, CDK-2 IC₅₀ = 447 nM; 89-fold selectivity. Serves as reference for 4-pyridyl matched-pair evaluation.
Quantitative selectivity baseline for isomer-comparative kinase profiling.
Biochemical assay, 2.5/1.4 μM ATP; target compound requires 4-amino derivatization.
Kinase selectivity profiling BindingDB affinity data GSK-3β vs. CDK-2 selectivity

Purine Bioisosterism Advantage: Furo[2,3-d]pyrimidine as a Non-Nitrogenous Purine Mimic for ATP-Site Kinase Engagement

The furo[2,3-d]pyrimidine scaffold is structurally recognized as a bioisostere of purines, with the furan oxygen replacing the imidazole N7 of the purine ring system [1]. This bioisosteric relationship enables furo[2,3-d]pyrimidines to engage the ATP-binding pocket of protein kinases through conserved hydrogen-bonding interactions with the hinge region, while the oxygen atom introduces altered electronic character and potential metabolic advantages compared to nitrogen-containing purine analogs [2]. The 6-(pyridin-4-yl) substituent extends the scaffold's reach into the solvent-exposed region or the hydrophobic back pocket of the kinase ATP site, depending on the specific kinase target, providing an additional vector for modulating selectivity that is absent in unsubstituted purine analogs [1]. The combination of purine-mimetic core recognition and pyridyl-directed selectivity modulation distinguishes the target compound from simpler purine-based inhibitors (e.g., roscovitine, olomoucine) and from other fused pyrimidine bioisosteres such as thieno[2,3-d]pyrimidines, where the sulfur atom alters both electronics and lipophilicity relative to the oxygen-containing furo system [2].

Purine bioisostere niche
Class-level
Furan O replaces purine N7; distinct electronegativity and H-bond acceptor character vs thieno (S) and pyrrolo (NH) bioisosteres.
Furo scaffold occupies a unique bioisosteric space; supports scaffold-hopping to differentiate ADMET and selectivity profiles.
Class-level structural comparison; no single quantitative comparator.
Purine bioisostere ATP-binding site Scaffold hopping

Highest-Confidence Research and Procurement Application Scenarios for 6-(Pyridin-4-YL)furo[2,3-D]pyrimidin-4-amine


Kinase Inhibitor Library Design: Matched-Pair Isomer Profiling for GSK-3β and CDK-2 Selectivity Optimization

Procure 6-(pyridin-4-yl)furo[2,3-d]pyrimidin-4-amine alongside its 3-pyridyl isomer (CAS 744255-27-4) to construct a matched-pair library where the pyridyl nitrogen position is the sole variable. Derivatize the 4-amino group with cyclopropylcarbonyl, cyclopentylcarbonyl, and other acyl groups to generate analogs that can be profiled against GSK-3β and CDK-2 in side-by-side biochemical assays, using the established 3-pyridyl benchmark (GSK-3β IC₅₀ = 5 nM, CDK-2 IC₅₀ = 447 nM, 89-fold selectivity) as a quantitative reference [1][2]. The resulting isomer-comparative selectivity data will directly reveal the contribution of pyridyl nitrogen geometry to kinase discrimination, enabling rational design of subtype-selective inhibitors.

EGFR-Targeted Lead Optimization: Furo[2,3-d]pyrimidine Scaffold with Erlotinib-Benchmarked Potency and Divergent Off-Target Profile

Use 6-(pyridin-4-yl)furo[2,3-d]pyrimidin-4-amine as a synthetic starting point for generating chiral 4-amino-substituted EGFR inhibitors, following the SAR framework established by Han et al. (2016) where furopyrimidine derivatives achieved potency equipotent to Erlotinib with a distinct off-target kinase fingerprint in a 50-kinase panel [1]. The 4-pyridyl substituent at the 6-position provides a hydrogen-bond-capable extension that can be elaborated or used directly for probing solvent-channel interactions. Compounds emerging from this campaign are suitable for Ba/F3 EGFR(L858R) cellular reporter assays and subsequent in vivo pharmacokinetic evaluation [1].

Dual EGFR/PI3K Polypharmacology Exploration: Patent-Guided Scaffold Utilization for Resistance-Overcoming Inhibitor Design

Leverage the University of Michigan patent (US 2019/0002460 A1) framework to elaborate 6-(pyridin-4-yl)furo[2,3-d]pyrimidin-4-amine into dual EGFR/PI3K inhibitors [1]. The 4-amino group can be functionalized with substituted anilines (e.g., 3-chloro-4-fluoroaniline) and the pyridine ring can be further derivatized with sulfonamide-bearing linkers, as exemplified by the patent's Mol-3003 series [1]. This approach targets cancer indications where concurrent EGFR and PI3K pathway inhibition is required to overcome acquired resistance to single-agent EGFR inhibitors.

Purine Bioisostere Scaffold-Hopping: Comparative ADMET Profiling of Furo, Thieno, and Pyrrolo Fused Pyrimidine Series

Incorporate 6-(pyridin-4-yl)furo[2,3-d]pyrimidin-4-amine into a systematic scaffold-hopping study alongside matched thieno[2,3-d]pyrimidine and pyrrolo[2,3-d]pyrimidine analogs bearing identical 4-amino and 6-(pyridin-4-yl) substitution [1]. Evaluate the three series in parallel for (i) passive permeability (PAMPA), (ii) microsomal metabolic stability, (iii) CYP450 inhibition, and (iv) aqueous solubility as a function of pH. The furan oxygen's higher electronegativity relative to thiophene sulfur and distinct H-bond acceptor character versus pyrrole NH are expected to produce differentiable ADMET profiles that inform scaffold selection for lead series nomination [1][2].

Application
Selection Property
Validation Focus
Matched-pair isomer selectivity profiling
4-Pyridyl isomer as a positional probe for hinge-region geometry
GSK-3β/CDK-2 selectivity mapping via matched-pair derivatization
EGFR-targeted lead optimization
Furo[2,3-d]pyrimidine scaffold with reported EGFR inhibition potency
Kinase selectivity fingerprinting and cellular EGFR mutation model validation
Dual EGFR/PI3K polypharmacology exploration
Patent-claimed dual EGFR/PI3K inhibitory scaffold
Dual-target biochemical and cellular inhibition profiling
Purine bioisostere scaffold-hopping
Oxygen-mediated electronic character distinct from thieno/pyrrolo analogs
Comparative ADMET profiling: permeability, metabolic stability, CYP inhibition, solubility
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